Copper(I) trifluoromethanesulfonate
Overview
Description
Copper(I) trifluoromethanesulfonate, also known as cuprous trifluoromethanesulfonate, is a copper-based compound with the chemical formula Cu(CF3SO3). It is a white to pale yellow powder that is used primarily as a catalyst in various chemical reactions. This compound is known for its high reactivity and stability, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(I) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of copper(I) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions include:
- Temperature: Room temperature to 60°C
- Solvent: Anhydrous solvents such as dichloromethane or toluene
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper(I) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to copper(II) trifluoromethanesulfonate.
Reduction: It can be reduced back to copper metal under certain conditions.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines, amines, and carboxylates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with oxygen can produce copper(II) trifluoromethanesulfonate, while reduction with hydrogen gas can yield copper metal.
Scientific Research Applications
Copper(I) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which copper(I) trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination with ligands: this compound can form complexes with ligands such as phosphines and amines, enhancing their reactivity.
Catalysis: It can catalyze a wide range of reactions by stabilizing reaction intermediates and lowering activation energies.
Comparison with Similar Compounds
Copper(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:
Copper(II) trifluoromethanesulfonate: This compound is the oxidized form of this compound and is also used as a catalyst in organic synthesis.
Copper(I) trifluoroacetate: Another copper-based catalyst with similar applications but different reactivity and stability profiles.
Copper(I) bromide: Used in similar catalytic applications but with different ligand exchange properties.
The uniqueness of this compound lies in its high reactivity and stability, making it a versatile and valuable reagent in various chemical processes.
Properties
IUPAC Name |
copper(1+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHGRUPNQLZHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42152-44-3 | |
Record name | Copper(I) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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